5-Butylfuran-2-carboxylic acid
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Overview
Description
5-Butylfuran-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a furan ring substituted with a butyl group at the 5-position and a carboxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Butylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent derived from 5-butylfuran. The reaction typically proceeds as follows:
- Preparation of the Grignard reagent by reacting 5-butylfuran with magnesium in anhydrous ether.
- Carboxylation of the Grignard reagent with carbon dioxide to form the carboxylic acid.
- Acidification of the reaction mixture to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
5-Butylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.
Reduction: Products include 5-butylfuran-2-methanol or 5-butylfuran-2-aldehyde.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated furans.
Scientific Research Applications
5-Butylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-butylfuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and carboxyl group play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylfuran-2-carboxylic acid
- 5-Ethylfuran-2-carboxylic acid
- 5-Propylfuran-2-carboxylic acid
Uniqueness
5-Butylfuran-2-carboxylic acid is unique due to the presence of the butyl group, which influences its physical and chemical properties
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
67238-23-7 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-butylfuran-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
APOWWZJDUYUAPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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